molecular formula C8H7ClN2 B155357 2-chloro-1-methyl-1H-benzimidazole CAS No. 1849-02-1

2-chloro-1-methyl-1H-benzimidazole

Cat. No. B155357
Key on ui cas rn: 1849-02-1
M. Wt: 166.61 g/mol
InChI Key: UXZYKSFMGDWHGJ-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

A mixture of 2-chloro-1-methyl-benzimidazole (0.639 g, 3.84 mmol) and 4-bromoaniline (0.710 g, 4.12 mmol) was heated at 170° C. for 21 h. The resulting brown solid was cooled to room temperature, washed with three 5-mL portions of heptane, and then triturated with toluene to afford N2-(4-bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine (1.120 g, 90%) as a brown powder. RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 250×4.6 mm column) tr=10.85 min, 96%; m/z 302 (MH+).
Quantity
0.639 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH3:7])[C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N:3]=1.[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1>>[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:2]2[N:6]([CH3:7])[C:5]3[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=3[N:3]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.639 g
Type
reactant
Smiles
ClC1=NC2=C(N1C)C=CC=C2
Name
Quantity
0.71 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown solid was cooled to room temperature
WASH
Type
WASH
Details
washed with three 5-mL portions of heptane
CUSTOM
Type
CUSTOM
Details
triturated with toluene

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NC1=NC2=C(N1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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